molecular formula C12H25O6P B12687705 Acetic acid, anhydride with dibutyl phosphite CAS No. 3266-65-7

Acetic acid, anhydride with dibutyl phosphite

Katalognummer: B12687705
CAS-Nummer: 3266-65-7
Molekulargewicht: 296.30 g/mol
InChI-Schlüssel: JEGJNUNRWUQTCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, anhydride with dibutyl phosphite is a chemical compound that combines the properties of acetic acid anhydride and dibutyl phosphite. This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetic acid, anhydride with dibutyl phosphite can be synthesized through the reaction of acetic anhydride with dibutyl phosphite under controlled conditions. The reaction typically involves mixing the reactants in a suitable solvent and allowing the reaction to proceed at a specific temperature and pressure. The reaction conditions, such as temperature, pressure, and solvent choice, can significantly influence the yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, anhydride with dibutyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, amines, and reducing or oxidizing agents. The reaction conditions, such as temperature, solvent, and catalyst choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from reactions involving this compound include esters, amides, and other acyl derivatives. The specific products depend on the nature of the nucleophile and the reaction conditions .

Wirkmechanismus

The mechanism of action of acetic acid, anhydride with dibutyl phosphite involves nucleophilic acyl substitution, where the acyl group is transferred to a nucleophile. This reaction is facilitated by the electrophilic nature of the acyl group and the nucleophilic properties of the reacting species . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Eigenschaften

CAS-Nummer

3266-65-7

Molekularformel

C12H25O6P

Molekulargewicht

296.30 g/mol

IUPAC-Name

acetyl acetate;dibutyl hydrogen phosphite

InChI

InChI=1S/C8H19O3P.C4H6O3/c1-3-5-7-10-12(9)11-8-6-4-2;1-3(5)7-4(2)6/h9H,3-8H2,1-2H3;1-2H3

InChI-Schlüssel

JEGJNUNRWUQTCH-UHFFFAOYSA-N

Kanonische SMILES

CCCCOP(O)OCCCC.CC(=O)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.